Ozanimod is classified as a synthetic organic compound. Its chemical formula is , with an average molecular weight of approximately 404.47 g/mol. The compound has been studied extensively for its pharmacological properties and therapeutic potential in managing chronic inflammatory conditions.
The synthesis of R-Ozanimod involves several steps, typically starting from simpler organic molecules. One notable method includes a two-phase system that utilizes solvents like tetrahydrofuran or acetonitrile along with water. A base such as triethylamine or potassium carbonate is often employed to facilitate reactions. The process aims to enhance product purity while minimizing the need for chromatographic purification, which can be costly and time-consuming .
The synthesis can be summarized as follows:
R-Ozanimod has a unique molecular structure characterized by its chiral center, which gives rise to its enantiomers, namely S-ozanimod (the active form) and R-ozanimod (the less active form). The structural formula can be represented as:
The compound's detailed structural data includes:
R-Ozanimod undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
R-Ozanimod functions as an agonist for sphingosine 1-phosphate receptors, specifically S1P1R and S1P5R. By binding to these receptors, it modulates immune cell trafficking, effectively reducing the migration of lymphocytes into the central nervous system and inflamed tissues. This mechanism is crucial for its therapeutic effects in multiple sclerosis and inflammatory bowel disease.
Key points regarding its mechanism include:
R-Ozanimod exhibits several notable physical and chemical properties:
Relevant data include:
Property | Value |
---|---|
Average Molecular Weight | 404.47 g/mol |
Chemical Formula | |
Solubility | Variable (depends on form) |
Melting Point | Characterized for salts |
R-Ozanimod has significant therapeutic applications primarily in the treatment of autoimmune diseases such as:
Research continues to explore additional applications in other autoimmune conditions due to its immunomodulatory properties .
R-Ozanimod emerged from systematic optimization of sphingosine-1-phosphate receptor (S1PR) modulators to achieve subtype selectivity, specifically targeting S1PR1 and S1PR5. Traditional non-selective modulators like fingolimod required phosphorylation for activation and bound multiple S1P receptors (S1PR1/3/4/5), increasing off-target risks such as bradycardia (linked to S1PR3) [1] [9]. To overcome this, ozanimod was engineered as a direct agonist eliminating phosphorylation dependence. Key structural innovations included:
This design yielded >100-fold selectivity for S1PR1/S1PR5 over S1PR2/3/4 (Table 1), minimizing off-target effects while retaining immunomodulatory efficacy [9].
Table 1: Receptor Selectivity Profile of Ozanimod
S1P Receptor Subtype | Ozanimod EC₅₀ (nM) | Functional Selectivity vs. S1PR1 |
---|---|---|
S1PR1 | 1.1 | 1x (Reference) |
S1PR5 | 4.0 | ~4x |
S1PR3 | >1,000 | >900x |
S1PR4 | >1,000 | >900x |
Data derived from GTPγS binding assays [9].
R-Ozanimod distinguishes itself among S1PR modulators through its pharmacodynamic and metabolic properties:
Table 2: Structural and Pharmacokinetic Comparison of S1PR Modulators
Modulator | Key Structural Features | S1PR Selectivity | Active Metabolite |
---|---|---|---|
Fingolimod | Sphingosine backbone; requires phosphorylation | S1PR1/3/4/5 | Fingolimod-P |
Siponimod | Tetrahydroisoquinoline-based; direct agonist | S1PR1/S1PR5 | None significant |
Ozanimod | Oxadiazole core; direct agonist | S1PR1/S1PR5 | RP-101075 (active) |
Structural features dictate selectivity and metabolic pathways [3] [7].
Comprehensive in vitro studies validated ozanimod’s mechanism:
Table 3: In Vitro Functional Activity of Ozanimod
Assay Type | Target | Ozanimod Result | Significance |
---|---|---|---|
GTPγS Binding (EC₅₀) | S1PR1 | 1.1 nM | High potency agonist |
GTPγS Binding (EC₅₀) | S1PR5 | 4.0 nM | Moderate potency agonist |
β-Arrestin Recruitment | S1PR3 | >1,000 nM | Avoids pulmonary/cardiac toxicity |
Data confirm subtype-specific agonism [9].
Ozanimod’s efficacy was validated in multiple in vivo models:
Table 4: Kidney Histopathology Scores in NZBWF1 Mice After Ozanimod Treatment
Pathological Parameter | Vehicle Group Score | Ozanimod (3 mg/kg) Score | Reduction (%) |
---|---|---|---|
Mesangial Expansion | 3.2 ± 0.4 | 1.1 ± 0.3 | 66% |
Endo/Exo-Capillary Proliferation | 2.8 ± 0.3 | 0.9 ± 0.2 | 68% |
Interstitial Fibrosis | 3.0 ± 0.5 | 1.0 ± 0.3 | 67% |
Glomerular Deposits | 2.9 ± 0.4 | 1.2 ± 0.3 | 59% |
Semi-quantitative scoring (0–4 scale; mean ± SEM) after 20 weeks of treatment [10].
These studies positioned R-ozanimod as a dual-action therapeutic: immunomodulatory via S1PR1 and potentially neuroprotective via S1PR5 expressed on oligodendrocytes [8] [9].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6